SRD5A1 Inhibition: 3-Chlorobisphenol A Demonstrates Moderate, Distinct Potency Compared to Poly-Halogenated BPA Analogs
In a direct head-to-head comparison, 3-chlorobisphenol A inhibited human steroid 5α-reductase 1 (SRD5A1) with an IC50 of 45.37 μM. This potency is significantly lower than that of the fully brominated analog, tetrabromobisphenol A (TBBPA), which exhibited an IC50 of 12.71 μM, but markedly higher than the parent compound, BPA, which showed no inhibitory effect at concentrations up to 100 μM [1]. This data establishes 3-ClBPA as a moderate inhibitor within this class, with a quantifiable difference in potency relative to other halogenated BPA derivatives.
| Evidence Dimension | Inhibition of human SRD5A1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 45.37 μM |
| Comparator Or Baseline | Bisphenol A (BPA): IC50 > 100 μM (no effect); Tetrabromobisphenol A (TBBPA): IC50 = 12.71 μM; Tetrachlorobisphenol A (TCBPA): IC50 = 16.01 μM |
| Quantified Difference | 3-ClBPA is 3.6-fold less potent than TBBPA and >2.2-fold more potent than BPA (lower limit). |
| Conditions | Human brain SF126 cell line, in vitro enzyme inhibition assay. |
Why This Matters
This specific potency allows researchers to study the relationship between the degree of halogenation and SRD5A1 inhibition, a key enzyme in neurosteroid biosynthesis, using 3-ClBPA as a critical intermediate reference point.
- [1] Wang, S., et al. (2025). Significant enhancement of inhibitory strength of bisphenol A analogs against human and rat 5α-reductase 1 upon halogenation of the benzene ring: Potentially disrupting neurosteroid biosynthesis. Toxicology and Applied Pharmacology, 503, 117480. View Source
